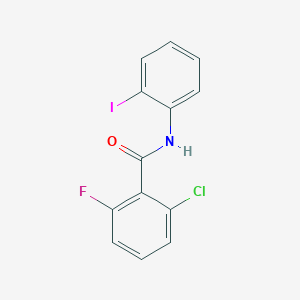
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C13H8ClFINO It is a benzamide derivative characterized by the presence of chloro, fluoro, and iodo substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro, fluoro, and iodo substituents on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as halogens.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-fluorophenol: A related compound with similar halogen substituents but different functional groups.
2-chloro-6-fluorobenzyl alcohol: Another similar compound with a hydroxyl group instead of the amide group.
Uniqueness
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide is unique due to the combination of chloro, fluoro, and iodo substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H8ClFINO |
|---|---|
Peso molecular |
375.56 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8ClFINO/c14-8-4-3-5-9(15)12(8)13(18)17-11-7-2-1-6-10(11)16/h1-7H,(H,17,18) |
Clave InChI |
CYYGFVOIKRVLBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B14910325.png)
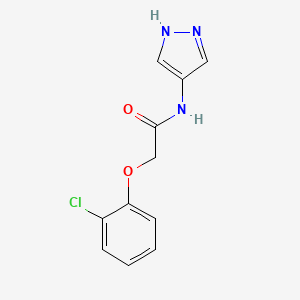
![(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one](/img/structure/B14910333.png)
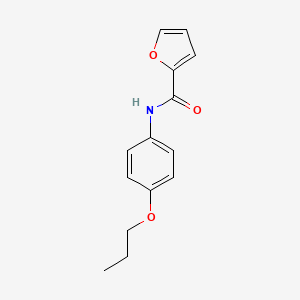
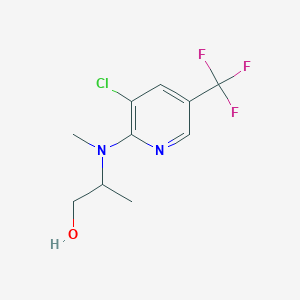


![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)
![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)

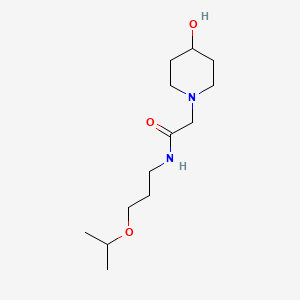
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
